ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
Description
This compound features a quinazolinone core (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) substituted with a benzyl group bearing a 2-furylmethylaminocarbonyl moiety. The quinazolinone is linked via an acetyl bridge to an ethyl 4-aminobenzoate ester (Fig. 1). The 2-furylmethyl group may enhance solubility compared to purely aromatic substituents, while the ethyl ester improves bioavailability.
Properties
CAS No. |
931320-12-6 |
|---|---|
Molecular Formula |
C32H28N4O7 |
Molecular Weight |
580.597 |
IUPAC Name |
ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37) |
InChI Key |
IISFGPIRRJUTTE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the construction of the quinazoline core, followed by the introduction of various substituents that enhance its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
- Antitumor Activity : Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo models.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase inhibitors are valuable in treating skin disorders such as hyperpigmentation. The SAR studies reveal that modifications at specific positions on the quinazoline ring significantly affect inhibitory potency.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the furylmethyl group is believed to enhance this activity by improving lipophilicity and cellular uptake.
Case Study: Tyrosinase Inhibition
A recent study evaluated the tyrosinase inhibitory activity of a series of quinazoline derivatives, including this compound. The results are summarized in Table 1.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25.75 | |
| Kojic Acid (Standard) | 30.00 | |
| Compound A | 20.00 | |
| Compound B | 15.50 |
The compound showed an IC50 value of 25.75 µM, indicating promising inhibitory potential comparable to established standards like kojic acid.
Molecular docking studies suggest that the compound interacts with key residues within the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This interaction is crucial for its inhibitory efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Positioning : The position of substituents on the quinazoline ring significantly influences biological activity.
- Furylmethyl Group : Enhances both solubility and interaction with target enzymes.
- Amide Linker : Plays a vital role in maintaining the conformation necessary for enzyme binding.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate exhibit significant anticancer activity. Quinazoline derivatives have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that derivatives of quinazoline possess potent antibacterial and antifungal activities. These compounds disrupt the cell wall synthesis of bacteria and inhibit fungal growth, making them potential candidates for developing new antimicrobial agents .
Drug Development
2.1 Structure-Activity Relationship (SAR) Studies
this compound serves as a valuable scaffold in SAR studies aimed at optimizing pharmacological properties. By modifying various functional groups on the quinazoline core, researchers can enhance the compound's efficacy and selectivity against specific biological targets .
2.2 Formulation Development
The compound's solubility and stability profiles are critical for its formulation into pharmaceuticals. Research into its physicochemical properties can lead to improved delivery systems, such as nanoparticles or liposomes, which enhance bioavailability and therapeutic effectiveness .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound showed a dose-dependent inhibition of cell proliferation in various cancer cell lines. |
| Study 2 | Investigate antimicrobial activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Assess pharmacokinetics | Found favorable absorption and distribution characteristics in animal models, supporting further development as a therapeutic agent. |
Chemical Reactions Analysis
Hydrolytic Reactions
The ethyl ester and amide groups are primary targets for hydrolysis:
-
The ester group hydrolyzes preferentially under mild alkaline conditions due to its lower activation energy compared to amides.
-
Amide bonds require harsher conditions (e.g., 6M HCl, 110°C) for cleavage, yielding 4-aminobenzoic acid and a quinazoline-acetyl fragment.
Nucleophilic Substitutions
The acetyl linker and furan ring may participate in nucleophilic reactions:
-
Alkylation reactions are facilitated by the weakly acidic α-hydrogen of the acetyl group, enabling deprotonation and nucleophilic attack .
-
The furan ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the methylamino group.
Redox Reactions
The quinazoline-dione core is redox-active:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Reduction of Dione | NaBH<sub>4</sub> or catalytic hydrogenation | Conversion to dihydroquinazoline alcohol | |
| Oxidation of Furan | O<sub>3</sub> or KMnO<sub>4</sub> | Cleavage of furan to diketone or carboxylic acid |
-
The 2,4-dioxo moiety in the quinazoline ring can be selectively reduced to a diol under mild conditions.
-
Ozonolysis of the furan ring produces a diketone intermediate, which may further oxidize to carboxylic acids.
Cross-Coupling Reactions
The aromatic benzyl and benzoate groups enable metal-catalyzed couplings:
-
The brominated or iodinated derivatives of the benzyl group are typically required for these transformations.
Thermal and Photochemical Reactions
Stability and decomposition pathways:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Thermal Decomposition | >200°C (TGA analysis) | Degradation into CO<sub>2</sub>, NH<sub>3</sub>, and aromatic fragments | |
| Photochemical Rearrangement | UV light (λ = 254 nm) | [2π+2π] Cycloaddition or ring-opening of the quinazoline core |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Modifications
The compound’s uniqueness lies in its quinazolinone-acetyl-benzoate architecture. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of Ethyl 4-Aminobenzoate Derivatives
Key Observations:
- Quinazolinone Core: Unique to the target compound, this moiety is associated with kinase inhibition (e.g., EGFR, VEGFR) and DNA intercalation .
- Substituent Diversity: 2-Furylmethylaminocarbonyl: Enhances π-π stacking and hydrogen bonding vs. pyridazinyl (I-6230) or chlorobenzoyl (I-6373) groups . Acetyl Linker: Provides flexibility compared to rigid sulfanyl () or ether () linkers.
Pharmacological and Physicochemical Properties
- Lipophilicity (logP): The 2-furyl group (logP ~1.5) reduces hydrophobicity vs.
- Hydrogen Bonding: The quinazolinone’s carbonyl groups and furyl oxygen increase H-bond acceptors (8–10 vs. 5–7 in simpler analogs), aiding target binding .
- Bioactivity: The quinazolinone core suggests kinase inhibition, while chlorobenzoyl derivatives () may target microbial enzymes .
Q & A
Basic: What are the key considerations in designing a synthesis pathway for this compound?
Methodological Answer:
The synthesis of this complex quinazolinone derivative requires multi-step organic reactions, including:
- Protecting Group Strategy : Protect reactive sites (e.g., amino or carbonyl groups) during intermediate steps to avoid side reactions. For example, ethyl 4-aminobenzoate derivatives often undergo protection with reagents like tetramethylthiuram disulfide (DTMT) to form stable intermediates .
- Reaction Optimization : Use reflux conditions with catalysts (e.g., glacial acetic acid) for condensation steps, as demonstrated in analogous triazole and hydrazone syntheses .
- Purification : Employ column chromatography or recrystallization between steps to isolate intermediates, followed by thin-layer chromatography (TLC) for purity validation .
Basic: What analytical techniques are essential for characterizing this compound and confirming its purity?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
Advanced: How can researchers optimize reaction yields while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify critical factors affecting yield in multi-step syntheses .
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict energetically favorable pathways, reducing trial-and-error experimentation .
- In Situ Monitoring : Implement real-time techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate activity using multiple assays (e.g., antimicrobial disk diffusion vs. MIC determination) to rule out false positives .
- Structural Analog Comparison : Compare activity profiles of analogs (e.g., ethyl 4-aminobenzoate vs. tetrazole-containing derivatives) to identify pharmacophore requirements. Example structural analogs:
| Compound | Key Structural Features | Observed Activity |
|---|---|---|
| Ethyl 4-amino benzoate | Simple ester, amine | Baseline antimicrobial |
| Tetrazole derivatives | N-heterocyclic ring | Enhanced binding affinity |
| Quinazolinone analogs | Fused aromatic system | Kinase inhibition |
- Meta-Analysis : Statistically aggregate data from diverse studies to account for variability in experimental conditions (e.g., cell lines, solvent systems) .
Advanced: What computational strategies can elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophore models using software like Schrödinger or MOE to map essential interactions (e.g., hydrogen bonds with the furylmethyl group) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with kinase targets) to assess stability and residence time of the compound in active sites .
- QSAR Analysis : Corrogate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to predict optimized derivatives .
Advanced: How can AI-driven tools accelerate the development of derivatives with improved properties?
Methodological Answer:
- Generative AI Models : Train models on existing quinazolinone datasets to propose novel derivatives with tailored solubility or potency .
- Automated High-Throughput Screening (HTS) : Integrate robotic platforms with AI for rapid testing of synthetic libraries under varied conditions (e.g., pH, temperature) .
- Feedback Loops : Use experimental data to refine computational predictions iteratively, as implemented in ICReDD’s reaction design framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
